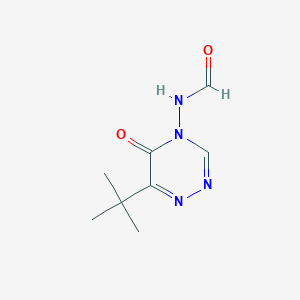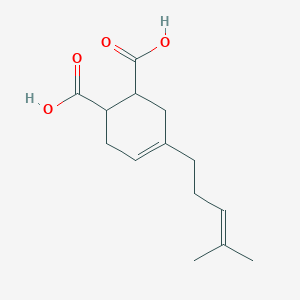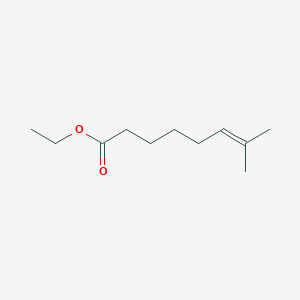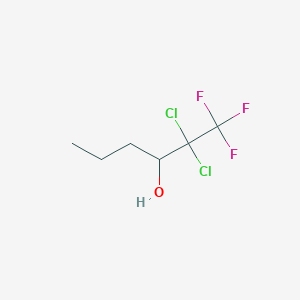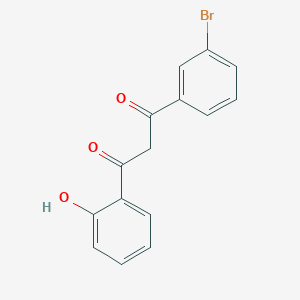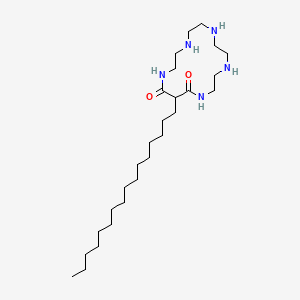
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione is a complex organic compound with the molecular formula C27H59N5O2 It is a derivative of pentaazacyclohexadecane, a macrocyclic ligand known for its ability to form stable complexes with metal ions
Preparation Methods
The synthesis of 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione typically involves the cyclization of linear precursors under controlled conditions. One common method involves the reaction of hexadecylamine with a suitable pentaazacyclohexadecane precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to encapsulate and transport metal ions.
Industry: The compound is explored for its potential use in industrial processes that require stable metal complexes, such as in catalysis and material science.
Mechanism of Action
The mechanism by which 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in the pentaazacyclohexadecane ring coordinate with metal ions, stabilizing them and altering their reactivity. This coordination can affect various molecular targets and pathways, depending on the specific metal ion involved and the context of the reaction.
Comparison with Similar Compounds
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione can be compared with other similar compounds such as:
1,4,7,10,13-Pentaazacyclohexadecane: The parent compound without the hexadecyl and dione groups.
15,15′-Trimethylenebis(1,4,7,10,13-pentaazacyclohexadecane-14,16-dione): A similar compound with an additional trimethylene bridge.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A related macrocyclic ligand with oxygen atoms in the ring
Properties
CAS No. |
108532-52-1 |
|---|---|
Molecular Formula |
C27H55N5O2 |
Molecular Weight |
481.8 g/mol |
IUPAC Name |
15-hexadecyl-1,4,7,10,13-pentazacyclohexadecane-14,16-dione |
InChI |
InChI=1S/C27H55N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-26(33)31-23-21-29-19-17-28-18-20-30-22-24-32-27(25)34/h25,28-30H,2-24H2,1H3,(H,31,33)(H,32,34) |
InChI Key |
HYDLNLMZEHNVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1C(=O)NCCNCCNCCNCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


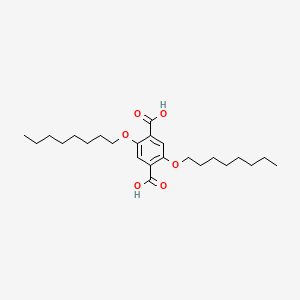

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)
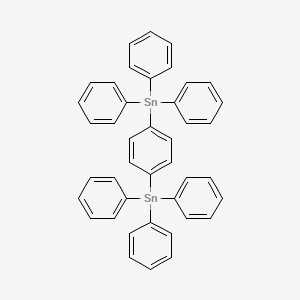

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
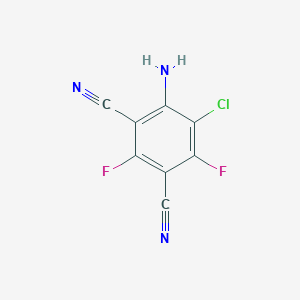
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
